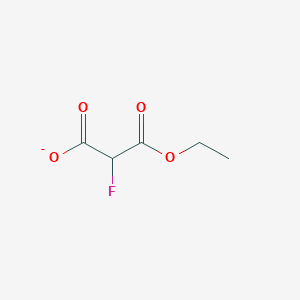

Propanedioic acid, fluoro-, monoethyl ester

Description

Properties

IUPAC Name |

3-ethoxy-2-fluoro-3-oxopropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FO4/c1-2-10-5(9)3(6)4(7)8/h3H,2H2,1H3,(H,7,8)/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHUWFBTQONAMA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)[O-])F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6FO4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597662 | |

| Record name | 3-Ethoxy-2-fluoro-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100701-49-3 | |

| Record name | 3-Ethoxy-2-fluoro-3-oxopropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Overview

The direct fluorination of diethyl malonate represents a widely employed route to synthesize diethyl fluoromalonate, a precursor to the monoethyl ester. This method utilizes triethylamine pentahydrogen fluoride (Et₃N·5HF) and iodosylbenzene (PhIO) in 1,2-dichloroethane (DCE) at elevated temperatures.

Reaction Conditions and Mechanism

-

Reagents : Diethyl malonate, Et₃N·5HF (4 equivalents), PhIO (2.5 equivalents).

-

Solvent : 1,2-Dichloroethane.

-

Temperature : 70°C.

-

Duration : 24 hours.

The fluorination proceeds via radical intermediates, with PhIO acting as an oxidant to generate fluorine radicals from Et₃N·5HF. The reaction achieves 85% yield of diethyl fluoromalonate, characterized by GC and NMR.

Acid-Catalyzed Transesterification of Dimethyl Fluoromalonate

Methodology

Dimethyl fluoromalonate serves as a versatile starting material for monoester synthesis. Transesterification with ethanol in the presence of p-toluenesulfonic acid (PTSA) under vacuum efficiently replaces one methyl group with ethyl.

Optimized Protocol

-

Reagents : Dimethyl fluoromalonate, ethanol (excess), PTSA (0.1 equivalents).

-

Conditions :

-

Temperature: 100–115°C.

-

Pressure: 10–29 inches Hg vacuum to distill methanol.

-

Duration: 1–10 hours.

-

This method avoids side reactions by continuously removing methanol, driving the equilibrium toward monoethyl ester formation. The analogous synthesis of dibenzyl fluoromalonate achieved near-quantitative conversion, suggesting comparable efficiency for ethanol-based transesterification.

Base-Catalyzed Transesterification of Dicarboxylic Acid Monoesters

Potassium tert-Butoxide-Mediated Reactions

Transesterification of preformed monoesters with ethanol offers an alternative pathway. For instance, potassium tert-butoxide (KtOBu) facilitates alcohol exchange under mild conditions:

Example Procedure

-

Substrate : Monomethyl terephthalate.

-

Reagents : KtOBu (1.3 equivalents), ethanol.

-

Conditions : 83°C, 17 hours.

Adapting this method to fluoromalonate systems would involve substituting monomethyl fluoromalonate with ethanol, though specific examples remain undocumented in cited sources.

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 2-fluoromalonate undergoes hydrolysis under acidic or basic conditions to yield fluoromalonic acid or its salts. A study using tert-butylamine (t-BuNH₂) in methanol/water demonstrated efficient monohydrolysis of dialkyl malonates, with LiBr accelerating the reaction .

Conditions and Outcomes:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Basic hydrolysis | t-BuNH₂, MeOH/H₂O, 25°C, 37h | Fluoromalonic acid | >95% | |

| Acidic hydrolysis | HCl (conc.), ether extraction | Fluoromalonic acid | 48% |

Steric effects influence reaction rates, with tert-butyl esters being slower to hydrolyze .

Transesterification

The ethyl ester group undergoes transesterification with alcohols in the presence of strong bases like potassium tert-butoxide (KOtBu). For example, reacting with tert-butanol produces mono-tert-butyl fluoromalonate .

Example Protocol:

-

Substrate: Ethyl 2-fluoromalonate

-

Reagent: KOtBu, tert-butanol, 83°C, 16.5h

-

Product: Mono-tert-butyl fluoromalonate

Nucleophilic Substitution

The fluorine atom participates in nucleophilic substitution reactions. For instance, treatment with sodium hydroxide (NaOH) replaces fluorine with hydroxyl groups, forming ethyl hydroxymalonate .

Key Reactions:

| Reagent | Conditions | Product | Notes | Reference |

|---|---|---|---|---|

| NaOH | Aqueous, reflux | Ethyl hydroxymalonate | Competing hydrolysis | |

| KOtBu/DMF | Room temperature | Alkyl-substituted malonates | Enolate intermediates |

Radical-mediated halogenation using Barton esters (e.g., N-acyloxy-2-pyridinethione) enables decarboxylative fluorination or chlorination .

Oxidation

Ethyl 2-fluoromalonate oxidizes to fluoromalonic acid using agents like KMnO₄ or CrO₃ .

Reduction

Lithium aluminum hydride (LiAlH₄) reduces the ester to fluoropropanediol, while Grignard reagents yield fluorinated alcohols or ketones .

Representative Data:

| Reaction | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation | KMnO₄, H⁺ | Fluoromalonic acid | 68% | |

| Reduction | LiAlH₄, ether | 2-Fluoropropane-1,3-diol | 55% |

Decarboxylation

Under thermal or radical conditions, ethyl 2-fluoromalonate undergoes decarboxylation to form fluoroacetic acid derivatives. Barton ester intermediates facilitate chain propagation with halogen donors (e.g., CCl₄) .

Mechanistic Pathway:

-

Homolytic cleavage of N-acyloxy-2-pyridinethione generates acyloxy radicals.

-

Decarboxylation produces fluorinated alkyl radicals.

-

Halogen abstraction yields fluoroalkyl halides (e.g., CF₃Cl) .

Toxicity and Stability

Fluoromalonic acid and its esters exhibit toxicity, likely due to metabolic interference (e.g., citrate cycle inhibition) . Storage under anhydrous conditions is critical to prevent hydrolysis.

Scientific Research Applications

Organic Synthesis

Fluorinated Building Blocks

Fluorinated compounds are essential in organic synthesis due to their unique chemical properties. Ethyl 2-fluoromalonate serves as a versatile building block for synthesizing more complex molecules. Its ability to participate in various reactions such as nucleophilic substitutions and carbon-carbon bond formations makes it valuable in constructing fluorinated derivatives.

Synthesis Techniques

Recent advancements have demonstrated methods for synthesizing ethyl 2-fluoromalonate using continuous flow microreactors and fluorination techniques. For example, the fluorination of diethyl malonate with elemental fluorine has been explored, yielding high selectivity for mono- and difluorinated products .

Pharmaceutical Applications

Drug Development

The incorporation of fluorine into drug molecules can enhance their pharmacological properties, such as metabolic stability and bioavailability. Ethyl 2-fluoromalonate is utilized as an intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of anti-inflammatory drugs and other therapeutics.

Case Study: Anti-Inflammatory Compounds

Research indicates that fluoroaliphatic compounds, including ethyl 2-fluoromalonate derivatives, are being developed into anti-inflammatory agents. The structural modifications introduced by fluorine can significantly affect the activity and selectivity of these drugs .

Agrochemical Applications

Pesticide Synthesis

Ethyl 2-fluoromalonate is also employed in the synthesis of agrochemicals, particularly insecticides. Its derivatives serve as precursors for producing indanonecarboxylic acid esters, which have demonstrated efficacy as synthetic intermediates for insecticides .

Case Study: Insecticides

A notable application involves the use of ethyl 2-fluoromalonate in developing halogenated indanone derivatives that are effective against a range of pests. The unique properties imparted by the fluorine atom enhance the biological activity of these compounds .

Toxicological Considerations

While ethyl 2-fluoromalonate shows promise in various applications, it is essential to consider its toxicological profile. Studies indicate that fluorinated malonic acids can exhibit toxicity, necessitating careful evaluation during their use in pharmaceuticals and agrochemicals .

Data Tables

| Application Area | Compound | Key Properties | Example Use Case |

|---|---|---|---|

| Organic Synthesis | Ethyl 2-Fluoromalonate | Versatile building block | Synthesis of fluorinated derivatives |

| Pharmaceuticals | Ethyl 2-Fluoromalonate | Enhanced metabolic stability | Development of anti-inflammatory drugs |

| Agrochemicals | Ethyl 2-Fluoromalonate | Effective against pests | Precursor for insecticide synthesis |

Mechanism of Action

The mechanism of action of propanedioic acid, fluoro-, monoethyl ester involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then participate in biochemical reactions. The fluorine atom can influence the compound’s reactivity and binding affinity to target molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of the target compound with its analogs:

Key Observations:

- Fluorine vs.

- Ester Group Configuration: Monoethyl esters (e.g., target compound) exhibit lower volatility than dimethyl esters (e.g., dimethyl malonate, RT 0.58 min in GC-MS) but higher solubility in polar solvents due to the free carboxylic acid group .

- Aromatic vs. Aliphatic Substituents : The phenylethyl-substituted analog (CAS 150881-63-3) shows increased hydrophobicity (XlogP 2.5) compared to the target compound, suggesting divergent applications in lipid-soluble formulations .

Biological Activity

Propanedioic acid, fluoro-, monoethyl ester, commonly referred to as ethyl fluoroacetate, is a synthetic compound derived from malonic acid. This compound has garnered attention in various fields of research due to its unique biological activities and potential applications. This article delves into the biological activity of ethyl fluoroacetate, highlighting its mechanisms, pharmacokinetics, and research findings.

Overview of Propanedioic Acid, Fluoro-, Monoethyl Ester

Ethyl fluoroacetate is characterized by the presence of a fluorine atom in its structure, which significantly influences its chemical behavior and biological interactions. The compound is primarily utilized as a building block in organic synthesis and has been investigated for its potential therapeutic properties.

The biological activity of ethyl fluoroacetate can be attributed to several mechanisms:

- Enzyme Interaction : Ethyl fluoroacetate interacts with various enzymes, potentially acting as an inhibitor or activator. This interaction can lead to alterations in metabolic pathways.

- Molecular Binding : The compound may bind to specific biomolecules, influencing gene expression and cellular signaling pathways.

- Oxidation and Reduction Reactions : Ethyl fluoroacetate undergoes both oxidation (yielding fluoromalonic acid) and reduction (producing fluoroethanol), which can affect its biological activity and stability in biological systems.

Pharmacokinetics

The pharmacokinetic profile of ethyl fluoroacetate indicates that it is absorbed rapidly upon administration. Its metabolism involves enzymatic conversion to active metabolites that exhibit varying degrees of biological activity. Studies suggest that the compound can be distributed widely throughout the body, affecting multiple organ systems.

1. Antimicrobial Activity

Research has indicated that ethyl fluoroacetate possesses antimicrobial properties. It has been shown to inhibit the growth of certain bacteria and fungi, making it a candidate for further exploration in antimicrobial therapies.

2. Cytotoxicity

Ethyl fluoroacetate exhibits cytotoxic effects on various cancer cell lines. In vitro studies have demonstrated its ability to induce apoptosis in tumor cells, suggesting potential applications in cancer treatment .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa | 10.7 | Cytotoxicity |

| DU145 | 0.15 | Apoptosis induction |

3. Neurotoxicity

While ethyl fluoroacetate shows promise as an anticancer agent, it also raises concerns regarding neurotoxicity. Studies have reported that exposure to high concentrations can lead to neuronal damage, indicating a need for caution in therapeutic applications .

Case Study 1: Anticancer Effects

A study conducted on HeLa cells revealed that treatment with ethyl fluoroacetate resulted in significant cell death at concentrations above 10 µM. The mechanism was linked to the activation of apoptotic pathways, making it a subject of interest for cancer research .

Case Study 2: Enzyme Inhibition

In another investigation, ethyl fluoroacetate was tested for its ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases. Results indicated a moderate inhibitory effect, suggesting potential implications for Alzheimer's disease treatment .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing Propanedioic acid, fluoro-, monoethyl ester in laboratory settings?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification reactions. For example, fluoromalonic acid derivatives are often prepared by reacting fluorinated precursors (e.g., fluoromalonyl chloride) with ethanol under controlled conditions. Reaction optimization may involve temperature modulation (0–25°C) and acid scavengers (e.g., pyridine) to minimize side reactions . Purification typically employs fractional distillation or column chromatography, followed by spectroscopic validation (NMR, IR) to confirm ester formation and fluorine incorporation .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure and purity of Propanedioic acid, fluoro-, monoethyl ester?

- Methodological Answer :

- <sup>1</sup>H/ <sup>13</sup>C NMR : The ethyl ester group is identified by a triplet at ~1.2–1.4 ppm (<sup>1</sup>H) and a quartet at ~4.1–4.3 ppm (ester –OCH2–). The fluorine atom’s electron-withdrawing effect shifts adjacent proton signals downfield .

- IR : Strong absorption bands at ~1740 cm<sup>-1</sup> (ester C=O) and ~1100 cm<sup>-1</sup> (C–F stretch) confirm functional groups.

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]<sup>+</sup>) and fragment patterns (e.g., loss of –OCH2CH3) validate the molecular formula .

Advanced Research Questions

Q. What strategies can resolve discrepancies in reactivity data when using Propanedioic acid, fluoro-, monoethyl ester in nucleophilic substitution reactions?

- Methodological Answer : Contradictions in reactivity may arise from solvent polarity, steric effects, or competing elimination pathways. Systematic studies should:

- Vary Reaction Conditions : Test polar aprotic (e.g., DMF) vs. non-polar solvents to assess solvation effects on transition states.

- Monitor Intermediate Formation : Use <sup>19</sup>F NMR to track fluorine displacement kinetics and identify byproducts .

- Computational Modeling : Density Functional Theory (DFT) can predict activation energies for substitution vs. elimination, guiding experimental redesign .

Q. How does the fluorine substituent influence the acidity and subsequent reactivity of Propanedioic acid, fluoro-, monoethyl ester compared to non-fluorinated analogs?

- Methodological Answer : The electronegative fluorine atom increases the α-proton acidity via inductive effects, enhancing enolate formation. To quantify:

- Acidity Measurement : Use UV-Vis or potentiometric titration in DMSO to determine pKa differences. Fluorinated esters typically exhibit pKa values 1–2 units lower than non-fluorinated analogs .

- Reactivity Comparison : Perform kinetic studies on enolate alkylation or Michael additions. Fluorinated esters show faster enolate generation but may exhibit steric hindrance depending on the substituent’s position .

Q. What analytical approaches are recommended for detecting Propanedioic acid, fluoro-, monoethyl ester in complex biological or environmental matrices?

- Methodological Answer :

- LC-MS/MS : Employ reverse-phase chromatography (C18 column) with a mobile phase of acetonitrile/water (0.1% formic acid) for separation. Use MRM (Multiple Reaction Monitoring) to enhance specificity in detecting the ester’s molecular ion and fragments .

- Isotopic Labeling : Synthesize <sup>13</sup>C- or <sup>2</sup>H-labeled analogs as internal standards to correct for matrix effects .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the stability of Propanedioic acid, fluoro-, monoethyl ester under varying pH and temperature conditions?

- Methodological Answer :

- Stability Protocol : Incubate the ester in buffers (pH 2–12) at 25°C, 40°C, and 60°C. Sample aliquots are analyzed via HPLC at intervals (0, 24, 48, 72 hrs) to quantify degradation.

- Kinetic Modeling : Fit degradation data to first-order or Arrhenius models to predict shelf-life and storage conditions .

Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies involving Propanedioic acid, fluoro-, monoethyl ester?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.